6-Oxa-1-azaspiro[3.4]octane is a bicyclic compound characterized by its unique spirocyclic structure, which includes an oxygen atom and a nitrogen atom within its framework. The molecular formula for this compound is , and it has a molecular weight of 113.16 g/mol. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis of other complex molecules.
This compound falls under the category of spirocyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms. It is classified as a bicyclic amine and is often used as an intermediate in the synthesis of pharmaceuticals.
The synthesis of 6-Oxa-1-azaspiro[3.4]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is notable for its efficiency in forming the desired spirocyclic structure .
The molecular structure of 6-Oxa-1-azaspiro[3.4]octane consists of a spiro center formed by the fusion of a cyclohexane ring with an azetidine ring. The presence of an oxygen atom at one position contributes to its distinctive properties.
The compound's structure can be depicted using various chemical drawing software tools, allowing visualization of its three-dimensional conformation.
6-Oxa-1-azaspiro[3.4]octane participates in several chemical reactions that are crucial for synthesizing more complex molecules. Notably, it can be involved in cycloaddition reactions, which are essential for constructing various spiro compounds .
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the formation of desired products. The compound has been shown to yield derivatives that exhibit significant biological activity, particularly as epidermal growth factor receptor inhibitors .
The mechanism of action for compounds derived from 6-Oxa-1-azaspiro[3.4]octane typically involves interactions at the molecular level with biological targets, such as enzymes or receptors involved in signaling pathways.
Research indicates that derivatives of this compound can inhibit key pathways associated with cancer cell proliferation, making them valuable in therapeutic contexts . The specific interactions often involve binding to active sites on proteins, altering their function.
6-Oxa-1-azaspiro[3.4]octane is generally a solid at room temperature with specific melting points depending on its form (e.g., hydrochloride salt). It should be stored under controlled conditions to maintain stability.
The compound exhibits typical properties associated with nitrogen-containing heterocycles:
Relevant data from safety profiles indicate that it is harmful if ingested or contacted with skin, necessitating appropriate handling procedures .
6-Oxa-1-azaspiro[3.4]octane serves multiple roles in scientific research:
Recent studies have highlighted its utility in synthesizing novel spirocycles that contribute to advancements in medicinal chemistry .
The synthesis of 6-oxa-1-azaspiro[3.4]octane derivatives relies on strategic annulation approaches to form the characteristic spirojunction between tetrahydrofuran and azetidine/pyrrolidine rings. Two predominant pathways exist: cyclopentane ring annulation and four-membered ring annulation. The former typically involves constructing the oxygen-containing cyclopentane moiety last, while the latter prioritizes formation of the nitrogen-containing azetidine ring. These methodologies employ readily available starting materials like functionalized cyclic ketones, epoxides, or aziridines, enabling convergent synthesis with minimal chromatographic purification needs. Key intermediates such as 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid (VC13798026) are efficiently generated through these routes, featuring a quaternary spirocarbon at position 1 and functional handles for further derivatization [1] [4].
Table 1: Annulation Strategies for 6-Oxa-1-azaspiro[3.4]octane Core Synthesis
Annulation Type | Key Starting Materials | Functional Group Compatibility | Complexity Level |
---|---|---|---|
Cyclopentane Ring Formation | Amino-alcohols, cyclic ketones | Carboxylic acids, Boc-protected amines | Moderate |
Four-Membered Ring Formation | Epoxides, aziridines | Esters, hydroxymethyl groups | High (strain management) |
Oxidative Cyclization | p-aminophenol, α-hydroxy acids | Free phenols, carboxylic acids | Low (atom-economical) |
Heteroatom-directed cyclizations provide efficient access to the spirocyclic framework. A particularly effective method involves metal-catalyzed intramolecular oxidative cyclization. For structurally related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, copper(I) perchlorate (0.05 eq) catalyzes the cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide derivatives using bis(acetoxy)iodobenzene (PhI(OAc)₂) as an oxidant. This transformation proceeds via a proposed copper-complexed intermediate where simultaneous oxidation of the phenol to quinone and activation of the hydroxyacetamide side chain enables spirocyclization. The reaction demonstrates remarkable functional group tolerance, yielding the spirocyclic product in up to 75% yield under optimized conditions when using tetrakis(acetonitrile)copper(I) perchlorate catalyst [5]. Alternative catalysts like rhodium acetate (Rh₂(OAc)₄) showed comparable efficiency but lack the economic and environmental advantages of copper-based systems.
While explicit enantioselective routes to 6-oxa-1-azaspiro[3.4]octane are limited in the provided literature, established methods for analogous azaspirocycles suggest viable strategies. Chiral auxiliary-mediated cyclization represents a practical approach, where enantiomerically pure starting materials (e.g., D-lactate derivatives instead of glycolate) control stereochemistry during ring-closing operations. The presence of a chiral center at the carbon adjacent to the carbonyl in derivatives like 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid provides an opportunity for diastereoselective transformations. Additionally, catalytic asymmetric hydrogenation of prochiral enamide precursors could potentially generate chiral spirocenters with high enantiomeric excess, though this remains an area for further development specifically for this scaffold [4].
Table 2: Synthetic Route Efficiency Comparison
Synthetic Approach | Step Count | Key Advantages | Reported Yield | Limitations |
---|---|---|---|---|
Oxidative Cyclization [5] | 2-3 steps | Atom economy, minimal purification | 68-75% | Sensitive to substituent effects |
Multi-Step Annulation [1] [4] | 4-6 steps | Broad substrate scope, better stereocontrol | 40-60% (overall) | Purification-intensive |
Functionalization-first Routes | 3-5 steps | High derivatization flexibility | 50-85% (per step) | Requires stable advanced intermediates |
Step-economic routes prioritize convergence and minimization of isolation steps. The oxidative cyclization approach exemplifies this philosophy, converting readily available phenols and α-hydroxy acids into complex spirocycles in 2-3 steps with yields exceeding 70% under optimized copper-catalyzed conditions. This contrasts with traditional multi-step annulations requiring 4-6 steps with overall yields of 40-60%. While step-economic routes offer efficiency, they may provide less control over stereochemistry compared to meticulous multi-step sequences involving chiral resolution or asymmetric induction at individual steps. Multi-step routes enable late-stage diversification at multiple positions but suffer from accumulated yield losses and purification challenges. The choice between approaches depends critically on the required substitution pattern and stereochemical complexity of the target molecule [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: